molecular formula C12H8ClNO3 B1509541 5-(3-Chlorophenyl)-3-hydroxypicolinic acid CAS No. 1415226-40-2

5-(3-Chlorophenyl)-3-hydroxypicolinic acid

Cat. No.: B1509541
CAS No.: 1415226-40-2
M. Wt: 249.65 g/mol
InChI Key: KMZAXKDGIXGPOF-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-3-hydroxypicolinic acid is a useful research compound. Its molecular formula is C12H8ClNO3 and its molecular weight is 249.65 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Potential Anticancer Agents

5-(3-Chlorophenyl)-3-hydroxypyridine-2-carboxylic acid has been utilized in the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These compounds have shown promising effects on the proliferation and the mitotic index of cultured L1210 cells and on the survival of mice bearing P388 leukemia (Temple et al., 1983).

Insulin-Mimetic Activities

Metal complexes of 3-hydroxypyridine-2-carboxylic acid, a related compound, have demonstrated significant insulin-mimetic activities. These complexes inhibit the release of free fatty acids from epinephrine-treated, isolated rat adipocytes, which is a key aspect in diabetes management (Nakai et al., 2005).

Preliminary Pharmacological Investigation

The compound's derivatives have been investigated for their potential central action, showing analgesic and anxiolytic properties in pharmacological tests (Zabska et al., 1989).

Study of Molecular Structures

The crystal structure of derivatives of 5-(3-Chlorophenyl)-3-hydroxypyridine-2-carboxylic acid has been extensively studied, offering insights into their molecular arrangements and potential applications in various fields, including drug design and materials science (Alaşalvar et al., 2014).

Application in Synthesis of Bioactive Compounds

This compound has been used as a precursor in the synthesis of 5-hydroxy-1-aminopyrrolines and the corresponding pyrroles, which are valuable in developing novel pharmacological agents (Attanasi et al., 2002).

Bioconversion Studies

5-Hydroxypyrazine-2-carboxylic acid, a structurally similar compound, was prepared by whole-cell biotransformation from 2-cyanopyrazine using Agrobacterium sp., indicating potential biotechnological applications (Wieser et al., 1997).

Exploring Molecular Interactions

Studies have been conducted on the molecular arrangements of hydroxypyridine carboxylic acids, providing insights into their interactions, which is crucial for developing new materials and understanding biological processes (May et al., 2019).

Mechanism of Action

Properties

IUPAC Name

5-(3-chlorophenyl)-3-hydroxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-9-3-1-2-7(4-9)8-5-10(15)11(12(16)17)14-6-8/h1-6,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZAXKDGIXGPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=C(N=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601211757
Record name 5-(3-Chlorophenyl)-3-hydroxy-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601211757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415226-40-2
Record name 5-(3-Chlorophenyl)-3-hydroxy-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415226-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Chlorophenyl)-3-hydroxy-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601211757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-chlorophenyl)-3-hydroxypyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.260.165
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a 50 mL round bottom flask adapted for magnetic stirring and fitted with a reflux condenser was charged 5-(3-chlorophenyl)-3-methoxy-2-cyanopyridine, 2, (1 g, 4 mmol) and a 48% aqueous solution of HBr (10 mL). While being stirred, the reaction solution was heated to reflux for 20 hours. The reaction was determined to be complete due to the disappearance of 5-(3-chlorophenyl)-3-methoxy-2-cyanopyridine as measured by TLC analysis using hexane/ethyl acetate (6:3) as the mobile phase and UV 435 nm to visualize the reaction components. The reaction contents was then cooled to 0° C. to 5° C. with stirring and the pH was adjusted to approximately 2 by the slow addition of 50% aqueous NaOH. Stirring was then continued at 0° C. to 5° C. for 3 hours. The resulting solid was collected by filtration and washed with water, then hexane. The resulting cake was dried in vacuo at 40° C. to afford 1.03 g (quantitative yield) of the desired product as an off-white solid. 1H NMR (DMSO-d6) δ 8.52 (d, 1H), 7.99 (d, 1H), 7.95 (s, 1H) 7.81 (t, 1H), 7.57 (s, 1H), and 7.55 (s, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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